Cas no 29448-81-5 (3H-Imidazo4,5-bpyridine-2-thiol)

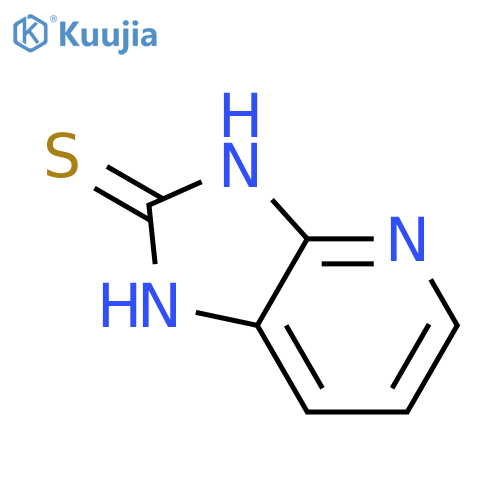

29448-81-5 structure

商品名:3H-Imidazo4,5-bpyridine-2-thiol

3H-Imidazo4,5-bpyridine-2-thiol 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazo[4,5-b]pyridine-2(3H)-thione

- 1,3-dihydroimidazo[4,5-b]pyridine-2-thione

- 1H-Imidazo[4,5-b]pyridine-2-thiol

- 2H-Imidazo[4,5-b]pyridine-2-thione, 1,3-dihydro-

- 3H-imidazo[4,5-b]pyridine-2-thiol(SALTDATA: FREE)

- Pyrido-<2,3-d>imidazolin-2-thion

- 3H-imidazo[4,5-b]pyridine-2-thiol

- ZLYRPVTXHARSPL-UHFFFAOYSA-N

- 2-Mercaptoimidazo[4,5-b]pyridine

- 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

- imidazo[4,5-b]pyridine-2-thiol

- NSC403067

- 4-AZA-2-MERCAPTOBENZIMIDAZOLE

- mercaptoimidazopyridine

- 2-mercaptoimidazopyridine

- Oprea1_752834

- AKOS000268588

- PS-3664

- AKOS016002762

- MFCD01088736

- SCHEMBL259028

- A876459

- AKOS001727743

- EN300-75225

- 2-mercaptoimidazo[5,4-b]pyridine

- SR-01000537046-1

- CCG-321764

- DTXSID20352558

- 3-(2-Fluorophenylpropionic acid)

- 1H,2H,3H-imidazo[4,5-b]pyridine-2-thione

- SCHEMBL4361475

- 29448-81-5

- NSC-403067

- MFCD00022663

- 2-mercapto-1H-imidazo[4,5-b]pyridine

- SY041985

- A1-00572

- 2-mercaptoimidazolo[4,5-b]pyridine

- S11897

- FT-0688580

- SDCCGMLS-0064891.P001

- 1,3-dihydro-2h-imidazopyridine-2-thione

- 2-mercaptoimidazo[4,5-b]-pyridine

- 1H-Imidazo4,5-bpyridine-2-thiol

- NSC 403067

- 2-mercapto-1H-imidazo[4,5-b]-pyridine

- CS-0043982

- SR-01000537046

- ALBB-028710

- STK744173

- DB-068119

- 1H,3H-IMIDAZO[4,5-B]PYRIDINE-2-THIONE

- STL324643

- 3H-Imidazo4,5-bpyridine-2-thiol

-

- MDL: MFCD01088736

- インチ: 1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)

- InChIKey: ZLYRPVTXHARSPL-UHFFFAOYSA-N

- ほほえんだ: S=C1N([H])C2=C(C([H])=C([H])C([H])=N2)N1[H]

計算された属性

- せいみつぶんしりょう: 151.02000

- どういたいしつりょう: 151.02041835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- ふってん: 308.3℃/760mmHg

- PSA: 80.37000

- LogP: 1.24660

3H-Imidazo4,5-bpyridine-2-thiol セキュリティ情報

3H-Imidazo4,5-bpyridine-2-thiol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3H-Imidazo4,5-bpyridine-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128328-5g |

1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |

29448-81-5 | 95%+ | 5g |

$*** | 2023-03-30 | |

| Key Organics Ltd | PS-3664-0.5G |

1H-Imidazo[4,5-b]pyridine-2-thiol |

29448-81-5 | >95% | 0.5g |

£83.00 | 2025-02-09 | |

| eNovation Chemicals LLC | Y1220515-25g |

1H-IMidazo[4,5-b]pyridine-2-thiol |

29448-81-5 | 97% | 25g |

$980 | 2024-06-05 | |

| Enamine | EN300-75225-5.0g |

1H-imidazo[4,5-b]pyridine-2-thiol |

29448-81-5 | 95% | 5.0g |

$267.0 | 2023-02-12 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041985-1g |

1H-Imidazo[4,5-b]pyridine-2-thiol |

29448-81-5 | ≥95% | 1g |

¥276.00 | 2024-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-1g |

3H-Imidazo4,5-bpyridine-2-thiol |

29448-81-5 | 95+% | 1g |

1140.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-200mg |

3H-Imidazo4,5-bpyridine-2-thiol |

29448-81-5 | 95+% | 200mg |

340.0CNY | 2021-08-04 | |

| Chemenu | CM128328-5g |

1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |

29448-81-5 | 95% | 5g |

$614 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1220515-5g |

1H-IMidazo[4,5-b]pyridine-2-thiol |

29448-81-5 | 97% | 5g |

$560 | 2024-06-05 | |

| Alichem | A029184034-1g |

1H-Imidazo[4,5-b]pyridine-2(3H)-thione |

29448-81-5 | 95% | 1g |

$214.62 | 2023-09-02 |

3H-Imidazo4,5-bpyridine-2-thiol 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

29448-81-5 (3H-Imidazo4,5-bpyridine-2-thiol) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:29448-81-5)3H-Imidazo4,5-bpyridine-2-thiol

清らかである:99%

はかる:25g

価格 ($):660.0